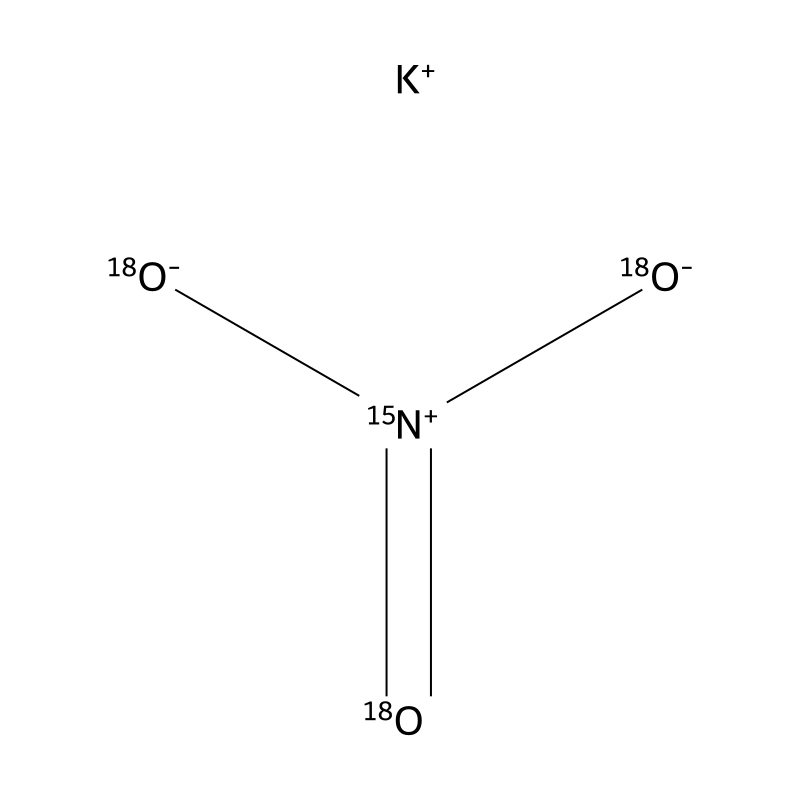

Potassium nitrate-15N,18O3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Potassium nitrate-15N,18O3 is a stable isotope-labeled compound of potassium nitrate, which is represented by the chemical formula KNO3. This compound contains nitrogen isotopes and oxygen isotope , making it useful in various scientific applications, particularly in studies involving nitrogen and oxygen cycles. Potassium nitrate itself is a white crystalline salt that is highly soluble in water and serves as a significant source of potassium and nitrate ions in various chemical and biological processes. It has applications in agriculture as a fertilizer, in food preservation, and in pyrotechnics due to its oxidizing properties .

- Decomposition Reaction:This reaction occurs upon heating, releasing oxygen gas, which can act as an oxidizer.

- Reaction with Acids:

Potassium nitrate reacts with strong acids to release nitric acid:This showcases its potential use in generating nitric acid for various applications . - Oxidation Reactions:

As an oxidizing agent, potassium nitrate can facilitate oxidation reactions involving organic compounds, contributing to combustion processes or the synthesis of other chemicals .

In biological contexts, potassium nitrate-15N,18O3 is primarily used as a tracer in nitrogen metabolism studies. The stable isotopes allow researchers to track the uptake and assimilation of nitrogen by plants and microorganisms. For instance, studies have shown that using labeled potassium nitrate can help determine how effectively crops utilize nitrogen fertilizers and how much nitrogen is retained in soil organic matter . Additionally, it has implications in understanding nitrogen cycling within ecosystems and can assist in optimizing agricultural practices.

Potassium nitrate-15N,18O3 can be synthesized through several methods:

- Reaction of Potassium Chloride with Nitric Acid:This method involves the reaction of potassium chloride with nitric acid at elevated temperatures .

- Mixing Sodium Nitrate and Potassium Chloride:

A hot saturated solution of sodium nitrate and potassium chloride can be mixed to precipitate potassium nitrate:Here, sodium chloride crystallizes out while potassium nitrate remains in solution . - Incorporation of Isotopes:

The incorporation of stable isotopes and typically occurs during the synthesis process by using labeled precursors or through specific isotopic enrichment techniques .

Potassium nitrate-15N,18O3 has diverse applications:

- Agricultural Research: Used extensively to study nitrogen uptake and retention in crops.

- Environmental Studies: Helps trace nitrogen cycling in ecosystems.

- Pharmaceuticals: Investigated for potential effects on human health related to nitric oxide production.

- Food Preservation: Acts as a preservative and color fixative in cured meats.

Research involving potassium nitrate-15N,18O3 often focuses on its interactions with biological systems:

- Studies have shown that it can influence nitric oxide production in the body, which plays a critical role in regulating blood pressure and vascular function .

- The compound's effects on microbial communities in soil have been investigated to understand how different forms of nitrogen affect soil health and plant growth.

Several compounds are chemically similar to potassium nitrate-15N,18O3, each with unique properties:

| Compound Name | Chemical Formula | Unique Properties |

|---|---|---|

| Sodium Nitrate | NaNO3 | Commonly used as a fertilizer; less soluble than potassium nitrate. |

| Ammonium Nitrate | NH4NO3 | Highly soluble; often used in fertilizers but can be explosive under certain conditions. |

| Calcium Nitrate | Ca(NO3)2 | Provides calcium along with nitrogen; used for fertigation. |

| Magnesium Nitrate | Mg(NO3)2 | Supplies magnesium; important for chlorophyll production. |

Potassium nitrate-15N,18O3 is unique due to its specific isotopic labeling, which allows for precise tracking of nitrogen dynamics in various systems, particularly beneficial for agricultural research and environmental studies .

Isotope-Enriched Precursor Reactants

The synthesis of potassium nitrate-15N,18O3 requires isotopically enriched precursor materials to achieve high isotopic purity in the final product. The preparation of this doubly-labeled compound involves careful selection and handling of nitrogen-15 and oxygen-18 enriched starting materials [1] [2].

Nitrogen-15 Enriched Precursors

The primary nitrogen-15 enriched precursor for potassium nitrate synthesis is nitrogen-15 enriched ammonium compounds. Nitrogen-15 enriched ammonium chloride with 98 atom percent nitrogen-15 serves as a common starting material for isotope-labeled nitrate synthesis [3]. The enrichment of nitrogen-15 can be achieved through ion-exchange chromatographic processes, where ammonium chloride with initial nitrogen-15 content of 80 atom percent is processed through 25-meter chromatographic columns to achieve 99.756 percent nitrogen-15 enrichment [4]. This process utilizes the differential migration rates of nitrogen isotopes in ion-exchange resins, with high flow rates and large column diameters providing advantages for nitrogen-15 enrichment [4].

Alternative nitrogen-15 enriched precursors include nitrogen-15 labeled nitric acid solutions prepared through chemical exchange reactions. The nitric oxide-nitric acid exchange system demonstrates single-stage enrichment factors that decrease from 1.065 for approximately 1 molar nitric acid to 1.045 for 11.1 molar nitric acid solutions [5]. For 10 molar nitric acid at 25 degrees Celsius, the enrichment factor is 1.055 ± 0.005, making this system suitable for producing highly enriched nitrogen-15 nitric acid precursors [5].

Oxygen-18 Enriched Precursors

Oxygen-18 enriched water represents the most commonly used precursor for incorporating oxygen-18 into nitrate compounds. Commercial oxygen-18 enriched water with 97 atom percent oxygen-18 is available for high-precision isotope labeling applications [6]. The production of oxygen-18 enriched water utilizes distillation methods, where natural water is processed through packed distillation columns arranged in cascades to achieve the desired enrichment levels [6]. The natural abundance of oxygen-18 in water is approximately 0.20 atom percent, requiring extensive processing to reach commercial enrichment levels [6].

Oxygen-18 enriched nitric acid can be prepared through chemical exchange reactions between nitric oxide and oxygen-18 enriched water. The exchange of oxygen-18 between nitric oxide and nitric acid solutions occurs with single-stage enrichment factors of 1.020 ± 0.002 [7]. This process concentrates oxygen-18 in the gas phase, requiring subsequent conversion of nitric oxide to water and nitric acid through partial decomposition and hydrogen reaction [7].

Precursor Quality Control

The isotopic purity of precursor materials directly influences the final isotopic composition of potassium nitrate-15N,18O3. Commercial suppliers provide isotopically enriched potassium nitrate with 98 atom percent nitrogen-15 and 95 atom percent oxygen-18, demonstrating the achievable purity levels with optimized precursor materials [1] [2]. Quality control measures include mass spectrometry analysis to verify isotopic compositions and ensure minimal isotopic dilution during synthesis procedures.

Crystallization-Based Separation Techniques

Crystallization techniques serve as fundamental methods for purifying potassium nitrate compounds, leveraging the distinct solubility characteristics of potassium nitrate across different temperatures. The solubility of potassium nitrate demonstrates a dramatic temperature dependence, increasing from 13.3 grams per 100 grams of water at 0 degrees Celsius to 246 grams per 100 grams of water at 100 degrees Celsius [8]. This 18.5-fold increase in solubility provides an excellent foundation for crystallization-based purification processes.

| Temperature (°C) | Solubility (g/100g H₂O) |

|---|---|

| 0 | 13.3 [8] |

| 20 | 31.6 [8] |

| 25 | 38.3 [8] |

| 50 | 85.5 [9] |

| 100 | 246.0 [8] |

Recrystallization Procedures

The recrystallization method for potassium nitrate purification involves dissolving the crude compound in hot water to form a saturated solution, followed by controlled cooling to promote crystal formation [10] [11]. The optimal dissolution temperature approaches the boiling point of water, where potassium nitrate solubility reaches maximum levels [11]. During the cooling process, pure potassium nitrate crystals preferentially form while impurities remain dissolved in the solution [12].

The theoretical basis for recrystallization relies on the principle that growing crystals incorporate molecules of the target compound preferentially over impurity molecules due to better lattice fitting [12]. This selectivity results in higher purity crystals compared to the starting material [12]. The cooling rate significantly influences crystal quality, with slow cooling promoting larger, more perfect crystals [11].

Fractional Crystallization Methods

Fractional crystallization provides enhanced separation capabilities when potassium nitrate occurs alongside other salts with different solubility characteristics [13] [14]. This technique exploits the unique solubility curves of different compounds, allowing selective crystallization at specific temperature ranges [13]. In laboratory demonstrations, mixtures containing 8 grams of sodium chloride and 5 grams of potassium nitrate in 3.6 cubic centimeters of water at 70 degrees Celsius result in complete dissolution of potassium nitrate while sodium chloride remains largely undissolved [13].

The fractional crystallization process yields approximately 6.6 grams of recovered sodium chloride from 8 grams initially present, while cooling to room temperature precipitates 3.7 grams of potassium nitrate from the original 5 grams [13]. This selective precipitation occurs because potassium nitrate exhibits much greater solubility variation with temperature compared to sodium chloride [9].

Vacuum Crystallization Techniques

Advanced crystallization methods employ vacuum conditions to optimize crystal formation and purity. Vacuum crystallization processes for potassium nitrate production involve temperature-controlled precipitation at 25-40 degrees Celsius under reduced pressure conditions [15]. This method allows precise control of supersaturation levels and nucleation rates, resulting in improved crystal quality and reduced impurity incorporation [15].

The vacuum crystallization approach demonstrates particular advantages for large-scale production, with reported water savings of 18 percent and energy savings of 20 percent compared to conventional crystallization methods [15]. The process involves centrifugal separation of crystallized products followed by washing and drying procedures to achieve final product specifications [15].

Eutectic Freeze Crystallization

Eutectic freeze crystallization represents a specialized technique for separating aqueous inorganic solutions into pure water and pure salt components [16]. This method operates at the eutectic point where both ice and salt crystals form simultaneously, enabling efficient separation based on the distinct crystal structures of water and potassium nitrate [16]. The technique requires precise temperature control to maintain eutectic conditions throughout the crystallization process [16].

Recrystallization Optimization for Isotopic Purity

The optimization of recrystallization procedures for isotopically labeled compounds requires careful consideration of factors that influence both chemical purity and isotopic integrity. For potassium nitrate-15N,18O3, maintaining high isotopic enrichment levels while achieving chemical purity presents unique challenges requiring specialized approaches [17].

Temperature Profile Optimization

The dissolution temperature significantly impacts the efficiency of isotopic compound purification. Excessive temperatures may promote isotopic exchange reactions that dilute the enriched isotope content, while insufficient temperatures result in incomplete dissolution and reduced purification efficiency [17]. For potassium nitrate compounds, dissolution temperatures of 90-95 degrees Celsius provide optimal balance between complete dissolution and minimal isotopic exchange [11].

Cooling rate control represents a critical parameter in isotopic purity optimization. Rapid cooling promotes formation of numerous small crystals with potentially higher impurity incorporation, while controlled slow cooling at rates of 1-2 degrees Celsius per hour encourages formation of larger, purer crystals [17]. The optimal cooling profile involves initial rapid cooling to approximately 60 degrees Celsius followed by controlled slow cooling to room temperature [18].

Solvent Selection and Optimization

Water serves as the preferred solvent for potassium nitrate recrystallization due to the compound's high solubility and the minimal isotopic exchange between water and nitrate ions under typical recrystallization conditions [19]. However, for isotopically labeled compounds, the isotopic composition of the water solvent becomes critical. Using water with natural isotopic abundance prevents contamination of the oxygen-18 enriched nitrate compound [19].

The water-to-compound ratio influences both recovery yield and purity. Minimum solvent volumes reduce losses of isotopically enriched material while maintaining sufficient supersaturation for effective purification [18]. Optimal ratios typically range from 3:1 to 5:1 water-to-compound by weight, depending on the target purity level and acceptable yield loss [12].

Multiple Recrystallization Cycles

Achieving high isotopic purity often requires multiple recrystallization cycles, with each cycle providing incremental improvements in both chemical and isotopic purity [18]. The first recrystallization cycle typically removes the majority of chemical impurities, while subsequent cycles focus on removing trace contaminants that may contribute to isotopic dilution [17].

The efficiency of multiple recrystallization cycles depends on the systematic optimization of conditions for each stage. Later cycles may employ reduced solution volumes and extended crystallization times to maximize purification while minimizing material losses [20]. Typically, two to three recrystallization cycles suffice to achieve isotopic purities exceeding 95 atom percent for both nitrogen-15 and oxygen-18 in potassium nitrate compounds [1] [2].

Isotopic Exchange Minimization

Prevention of isotopic exchange reactions during recrystallization requires careful control of solution pH, temperature, and contact time. Neutral pH conditions minimize the potential for isotopic scrambling between water and nitrate oxygen atoms [19]. Extended contact times at elevated temperatures increase the risk of isotopic exchange, making rapid dissolution and controlled cooling essential for maintaining isotopic integrity [17].

The use of inert atmosphere conditions during recrystallization prevents atmospheric contamination that could introduce natural abundance isotopes into the enriched compound. Nitrogen or argon atmospheres provide effective protection against atmospheric water vapor and carbon dioxide that might contribute to isotopic dilution [21].

Purity Assessment Methods

Verification of both chemical and isotopic purity requires comprehensive analytical characterization. Mass spectrometry techniques provide precise determination of isotopic ratios, with measurement precisions typically achieving 0.02-0.04 per mil for isotopic composition determinations [21]. Chemical purity assessment employs ion chromatography and elemental analysis to quantify residual impurities below parts-per-million levels [20].

Solubility Dynamics in Aqueous and Organic Media

The solubility behavior of potassium nitrate-15N,18O3 closely mirrors that of conventional potassium nitrate, with the isotopic substitution having minimal impact on the fundamental dissolution characteristics. The compound demonstrates exceptional solubility in water, with pronounced temperature dependence that follows a characteristic exponential pattern [1] [2] [3] [4] [5] [6] [7].

Aqueous Solubility Characteristics

The solubility of potassium nitrate in water exhibits a dramatic temperature dependence, ranging from 13.1 grams per 100 grams of water at 0°C to 246.0 grams per 100 grams of water at 100°C [1] [2] [3] [4] [5] [6] [7]. This represents an approximately 18-fold increase in solubility across this temperature range, demonstrating the compound's highly temperature-sensitive dissolution behavior.

The aqueous solution maintains a nearly neutral pH, typically exhibiting a pH of 6.2 at 14°C for a 10% solution [1] [8]. This near-neutral character is particularly important for applications requiring precise pH control. The dissolution process is endothermic, requiring energy input to break the ionic bonds within the crystal structure [9] [10].

| Temperature (°C) | Solubility (g/100g water) [1] [2] [3] [4] [5] [6] [7] | Weight Percentage (%) [1] [2] [3] [4] [5] [6] [7] | Solution Density (g/mL) [5] |

|---|---|---|---|

| 0 | 13.1 | 11.6 | 1.013 |

| 10 | 21.2 | 17.5 | 1.025 |

| 20 | 31.6 | 24.0 | 1.041 |

| 25 | 37.9 | 27.5 | 1.050 |

| 30 | 46.0 | 31.5 | 1.062 |

| 40 | 63.9 | 39.0 | 1.084 |

| 50 | 85.5 | 46.1 | 1.109 |

| 60 | 110.0 | 52.4 | 1.138 |

| 70 | 138.0 | 58.0 | 1.171 |

| 80 | 169.0 | 62.8 | 1.207 |

| 90 | 202.0 | 66.9 | 1.247 |

| 100 | 246.0 | 71.1 | 1.290 |

The solubility curve demonstrates a characteristic exponential increase with temperature, following the general pattern observed for most ionic compounds. This behavior is attributed to the increased kinetic energy of water molecules at higher temperatures, which enhances their ability to overcome the lattice energy of the ionic crystal [9] [10].

Organic Solvent Solubility Profiles

The solubility of potassium nitrate in organic solvents varies dramatically depending on the solvent's polarity and hydrogen bonding capability. The compound shows limited solubility in most organic solvents due to its highly ionic nature, which favors interaction with polar solvents [11] [3] [12] [6].

| Solvent | Solubility (g/100g solvent) [11] [3] [12] [6] | Temperature (°C) [11] [3] [12] [6] | Dielectric Constant [11] [3] [12] [6] |

|---|---|---|---|

| Hydrazine | 14.0 | 20 | 51.7 |

| Dimethyl sulfoxide | 11.4-13.9 | 31-75 | 46.7 |

| Liquid ammonia | 10.0-10.52 | -35 to 25 | 16.9 |

| Methanol | 0.61 | 25 | 32.7 |

| Ethanol | 0.6 | 20 | 24.5 |

| Acetonitrile | 0.0233 | 25 | 37.5 |

| Acetone | 0.01 | 18 | 20.7 |

| Diethyl ether | Insoluble | 20 | 4.3 |

| Ethyl acetate | Insoluble | 20 | 6.0 |

The solubility order in organic solvents follows the pattern: hydrazine > dimethyl sulfoxide > liquid ammonia > methanol > ethanol > acetonitrile > acetone, with diethyl ether and ethyl acetate being essentially insoluble [11] [3] [12] [6]. This ordering correlates strongly with the solvents' dielectric constants and hydrogen bonding capabilities.

Hydrazine demonstrates the highest solubility among organic solvents at 14.0 grams per 100 grams of solvent at 20°C, attributed to its high dielectric constant and strong hydrogen bonding ability [3] [6]. Dimethyl sulfoxide exhibits moderate solubility with temperature dependence, increasing from 11.4 grams per 100 grams at 31°C to 13.9 grams per 100 grams at 75°C [11] [6].

Mixed Solvent Systems

The solubility behavior in mixed aqueous-organic systems demonstrates the salting-out effect, where the addition of organic solvents to aqueous solutions typically decreases the solubility of potassium nitrate. This phenomenon is particularly pronounced in water-ethanol mixtures, where increasing ethanol concentration progressively reduces the compound's solubility [13].

Research has shown that in water-ethanol mixtures, the solubility decreases systematically with increasing ethanol content. For example, in a 50% ethanol-water mixture, the solubility drops to approximately 3.7 grams per 100 grams of solvent at 20°C, compared to 31.6 grams per 100 grams in pure water [13] [6].

Thermal Decomposition Pathways

The thermal decomposition of potassium nitrate-15N,18O3 follows well-established pathways identical to those of conventional potassium nitrate, with the isotopic labeling allowing for detailed mechanistic studies through mass spectrometry and other analytical techniques. The decomposition process occurs through multiple stages, each characterized by distinct temperature ranges and reaction mechanisms [1] [14] [3] [15] [16] [17] [18] [19].

Primary Decomposition Pathway

The primary thermal decomposition pathway involves the conversion of potassium nitrate to potassium nitrite with the evolution of oxygen gas. This reaction occurs within the temperature range of 550-790°C and represents a temperature-dependent equilibrium process [1] [14] [3] [15] [16] [17] [18] [19]:

2KNO₃ ⇌ 2KNO₂ + O₂

The equilibrium nature of this reaction means that the extent of decomposition depends on both temperature and the partial pressure of oxygen in the system. At lower temperatures within this range (550-600°C), the reaction proceeds continuously to completion, while at higher temperatures (650-750°C), the system reaches a dynamic equilibrium [14] [16].

Temperature-Dependent Decomposition Stages

| Temperature Range (°C) | Process | Reaction/Mechanism | Activation Energy (kJ/mol) |

|---|---|---|---|

| 334 | Melting point [1] [20] [21] [2] [22] [23] | Physical phase change | N/A |

| 400 | Decomposition initiation [1] [3] [24] | Thermal decomposition begins | 185.9 [14] |

| 550-600 | Continuous reaction [14] [16] | 2KNO₃ → 2KNO₂ + O₂ | 185.9 [14] |

| 650-750 | Equilibrium regime [14] [16] | 2KNO₃ ⇌ 2KNO₂ + O₂ | 185.9 [14] |

| 790+ | Secondary decomposition [14] [16] | KNO₂ → K₂O + NO + NO₂ | Variable |

The activation energy for the primary decomposition reaction has been determined to be approximately 185.9 kJ/mol, which is consistent with values reported for similar alkali nitrates [14]. This relatively high activation energy indicates that the decomposition requires significant thermal energy to initiate and proceed.

Mechanistic Considerations

The thermal decomposition mechanism involves the breaking of nitrogen-oxygen bonds within the nitrate ion, followed by the recombination of fragments to form nitrite ions and molecular oxygen. Mass spectrometric analysis of the decomposition products reveals the evolution of multiple gaseous species, including O₂, NO, and NO₂ [14].

The isotopic labeling in potassium nitrate-15N,18O3 allows for detailed tracking of the fate of individual atoms during decomposition. The ¹⁵N labeling enables monitoring of nitrogen-containing products, while the ¹⁸O labeling allows tracking of oxygen atom redistribution during the reaction [20].

Kinetic Analysis

The decomposition kinetics follow first-order behavior at isothermal conditions, with the rate constant exhibiting Arrhenius temperature dependence [14]:

k = A × exp(-Ea/RT)

Where A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature. The linear relationship between ln(k) and 1/T allows for the determination of kinetic parameters from experimental data [14].

Catalytic Effects

The presence of certain metal oxides can significantly influence the thermal decomposition behavior. Iron oxide (Fe₂O₃), manganese oxide (Mn₂O₃), and titanium dioxide (TiO₂) have been shown to catalyze the decomposition reaction, lowering the activation energy and increasing the reaction rate [26]. These catalytic effects are particularly important in applications where controlled decomposition is desired.

GHS Hazard Statements

H272 (100%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Irritant